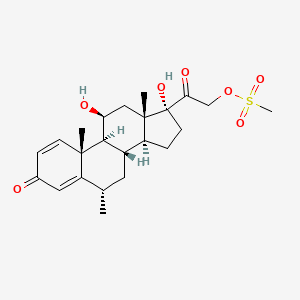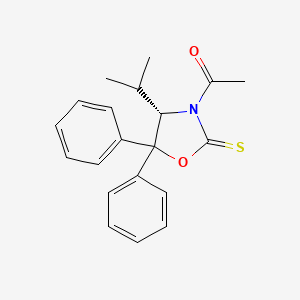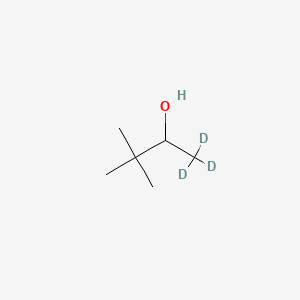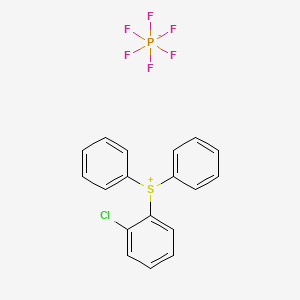
2-Chloro-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various medical and research applications due to its efficacy in modulating immune responses and reducing inflammation .
Métodos De Preparación
The synthesis of 2-Chloro-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves several key steps:
Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (prednisolone).
Acetylation: The 21-hydroxy group is acetylated using acetic anhydride.
Sulfonation and Elimination: The 11-hydroxy group is sulfonated and then eliminated to form a 9(11)-double bond.
Acetylation: The 17-hydroxy group is acetylated.
Fluorination: The 6beta-position is fluorinated.
Hydrolysis: The 3-acetyl group is hydrolyzed.
Rearrangement: The 6beta-fluoro group is rearranged to the 6alpha-position.
Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, and the epoxide is fluorinated to introduce the 9alpha-fluoro and 11beta-hydroxy groups.
Dehydrogenation: The 1-position is dehydrogenated to form the final product.
Análisis De Reacciones Químicas
2-Chloro-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like aqueous acids or bases .
Aplicaciones Científicas De Investigación
2-Chloro-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies investigating the mechanisms of inflammation and immune response.
Medicine: Utilized in the development of new corticosteroid drugs and in preclinical studies to evaluate their efficacy and safety.
Industry: Applied in the formulation of topical creams and ointments for treating inflammatory skin conditions.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets include cytokines, chemokines, and adhesion molecules, which are involved in the inflammatory response .
Comparación Con Compuestos Similares
2-Chloro-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is similar to other corticosteroids such as:
Betamethasone: An isomer with similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid used in various inflammatory and autoimmune conditions.
Prednisolone: A commonly used corticosteroid with a slightly different structure and spectrum of activity.
The uniqueness of 2-Chloro-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) lies in its specific fluorination pattern and the presence of the chloro group, which contribute to its distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
59047-08-4 |
|---|---|
Fórmula molecular |
C25H29ClF2O7 |
Peso molecular |
514.9 g/mol |
Nombre IUPAC |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-2-chloro-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H29ClF2O7/c1-12(29)34-11-21(33)24(35-13(2)30)6-5-14-15-7-18(27)16-8-19(31)17(26)9-23(16,4)25(15,28)20(32)10-22(14,24)3/h8-9,14-15,18,20,32H,5-7,10-11H2,1-4H3/t14-,15-,18+,20-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
UMRUFBVWHMUYIH-HKXOFBAYSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Cl)F)F)O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Cl)F)F)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)


![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)

![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)



![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)


![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
